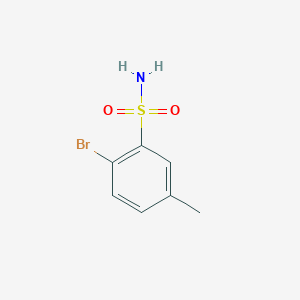

2-Bromo-5-methylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQCDTNEEVQABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562751 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56919-21-2 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-methylbenzenesulfonamide CAS number and identification

An In-depth Technical Guide to 2-Bromo-5-methylbenzenesulfonamide: Synthesis, Identification, and Handling

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. While the specific isomer this compound is not widely documented, this guide will focus on its closely related and commercially prevalent isomer, 5-Bromo-2-methylbenzenesulfonamide (CAS: 56919-16-5) . We will delve into its chemical identity, elucidate a robust synthetic pathway from common starting materials, and provide detailed, field-proven protocols for its structural characterization using modern spectroscopic techniques. This document is intended for researchers, chemists, and process development scientists who require a practical, in-depth understanding of this versatile building block. The causality behind experimental choices is explained throughout, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the underlying chemical principles.

Core Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is the foundation of reproducible scientific research. This section establishes the unequivocal identity of 5-Bromo-2-methylbenzenesulfonamide.

Nomenclature and Structure:

-

IUPAC Name: 5-Bromo-2-methylbenzenesulfonamide

-

Molecular Formula: C₇H₈BrNO₂S[1]

-

Molecular Weight: 250.11 g/mol

-

Chemical Structure:

(Image depicting the chemical structure with numbered positions for clarity)

Physicochemical Data Summary:

The physical properties of a compound dictate its handling, storage, and application in various solvent systems.

| Property | Value | Source(s) |

| Appearance | Solid | |

| Melting Point | Data not consistently available; related compounds melt in a wide range. | [3] |

| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; limited solubility in water. | N/A |

| SMILES String | CC1=C(S(N)(=O)=O)C=C(C=C1)Br | |

| InChI Key | FXNSWDXUWUJLLI-UHFFFAOYSA-N |

Synthesis Pathway and Mechanistic Rationale

The synthesis of arylsulfonamides is a cornerstone of organic chemistry. The following protocol describes a reliable and scalable method for preparing 5-Bromo-2-methylbenzenesulfonamide from 4-bromotoluene. This two-step process involves an electrophilic aromatic substitution followed by nucleophilic substitution.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 5-Bromo-2-methylbenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methylbenzenesulfonyl chloride

This step leverages the strong electrophilic nature of the chlorosulfonyl group to substitute onto the electron-rich aromatic ring. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the position ortho to the methyl group and meta to the bromo group.

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl gas).

-

Reagent Addition: Charge the flask with chlorosulfonic acid (3.0 eq.). Cool the flask to 0°C in an ice-water bath.

-

Reaction: Add 4-bromotoluene (1.0 eq.) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C. The formation of HCl gas will be vigorous.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the sulfonyl chloride product. The solid is then collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude 5-bromo-2-methylbenzenesulfonyl chloride can be used directly in the next step or recrystallized from a suitable solvent like hexane if higher purity is required.

Step 2: Synthesis of 5-Bromo-2-methylbenzenesulfonamide

The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with an amine source.

-

Setup: In a well-ventilated fume hood, dissolve the crude 5-bromo-2-methylbenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add concentrated ammonium hydroxide (excess, ~5.0 eq.) dropwise. The reaction is exothermic.

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

-

Work-up: Remove the organic solvent under reduced pressure. Add water to the residue to precipitate the crude sulfonamide.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Bromo-2-methylbenzenesulfonamide.

Spectroscopic Identification and Validation

Structural confirmation is non-negotiable. A combination of NMR, IR, and MS provides a self-validating system to confirm the identity and purity of the synthesized compound.

Logical Workflow for Spectroscopic Analysis

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Expect three distinct signals in the aromatic region (~7.0-8.0 ppm). The proton between the bromo and sulfonamide groups will likely be the most downfield.

-

Amine Protons (-SO₂NH₂): A broad singlet, typically in the range of 7.0-7.5 ppm, which can exchange with D₂O.

-

Methyl Protons (-CH₃): A sharp singlet around 2.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Expect six signals for the aromatic carbons, with the carbon attached to the bromine (C-Br) and the carbon attached to the sulfonyl group (C-S) being readily identifiable.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are generally sufficient.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups.[4][5]

-

N-H Stretch: Two characteristic sharp peaks for the primary sulfonamide group (-NH₂) are expected in the range of 3390–3320 cm⁻¹ and 3280–3230 cm⁻¹.[4]

-

S=O Stretch: Two strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group will appear around 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[4]

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

S-N Stretch: A moderate absorption can be found in the 924-906 cm⁻¹ region.[4]

Protocol for FT-IR Analysis (KBr Pellet):

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry, purified product with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, offering definitive proof of the elemental composition.

-

Molecular Ion Peak (M⁺): The most critical feature will be the presence of a pair of peaks for the molecular ion, separated by 2 m/z units, in a roughly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). For C₇H₈⁷⁹BrNO₂S, the expected mass is ~249.95 Da, and for C₇H₈⁸¹BrNO₂S, it is ~251.95 Da.

-

Key Fragmentation: Expect fragmentation patterns corresponding to the loss of SO₂NH₂ or other characteristic fragments.

Protocol for Mass Spectrometry Analysis (e.g., LC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Inject the sample into an LC-MS system, typically using electrospray ionization (ESI) in positive or negative mode.[6]

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and logical fragmentation patterns.

Safety, Handling, and Storage

Adherence to safety protocols is paramount in any laboratory setting.

-

Hazard Identification: Based on data for related compounds, 5-Bromo-2-methylbenzenesulfonamide should be handled as a substance that may cause skin and serious eye irritation.[7][8][9] It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling:

-

Storage:

Applications and Research Context

5-Bromo-2-methylbenzenesulfonamide is not an end-product but a valuable intermediate. Its utility stems from the versatile chemical handles it possesses:

-

Sulfonamide Group: A common pharmacophore in many drug classes, including diuretics and antibiotics. It can also be a target for further derivatization.[4][11]

-

Bromo Substituent: The bromine atom is an excellent functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.[12]

-

Methyl Group: Provides steric and electronic influence and can be a site for metabolic activity in biological systems.

This compound serves as a foundational building block for creating libraries of more complex molecules for screening in drug discovery and agrochemical research programs.[13]

References

-

Molbase. (n.d.). 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE 871269-17-9 wiki. Retrieved from [Link]

-

Supporting Information: 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

-

Capot Chemical. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. Retrieved from [Link]

-

P212121 Store. (n.d.). 5-Bromo-2-methylbenzenesulfonamide | CAS 56919-16-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methylbenzenesulfonic acid. Retrieved from [Link]

-

Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

-

Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. Retrieved from [Link]

-

NIST. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-bromo-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.

-

Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 60(11-12), 789-796. Retrieved from [Link]

-

Estévez-Sarmiento, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]

-

Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2955. Retrieved from [Link]

- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.

-

University of Alabama at Birmingham. (2012, February 22). Mass Spectrometry in Forensic Science. Retrieved from [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. Retrieved from [Link]

-

SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]

-

Wang, L., et al. (2016). LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. Molecules, 21(4), 503. Retrieved from [Link]

-

d'A Rocha Gonsalves, A. M., et al. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C, 53(4), 494-496. Retrieved from [Link]

Sources

- 1. store.p212121.com [store.p212121.com]

- 2. 56919-16-5|5-Bromo-2-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.cn]

- 11. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. srinichem.com [srinichem.com]

- 13. nbinno.com [nbinno.com]

Literature review on 2-Bromo-5-methylbenzenesulfonamide derivatives

Executive Summary

This technical guide provides an in-depth analysis of the 2-Bromo-5-methylbenzenesulfonamide scaffold, a critical intermediate in medicinal chemistry. While often overshadowed by its isomers (e.g., 4-methylbenzenesulfonamide), this specific substitution pattern—featuring an ortho-bromo group and a meta-methyl group relative to the sulfonamide moiety—offers unique steric and electronic properties. These characteristics are particularly valuable in the design of Carbonic Anhydrase (CA) inhibitors , antimicrobial agents, and anticancer therapeutics.

This document is designed for researchers and drug development professionals, offering a synthesis of chemical architecture, detailed experimental protocols, and structure-activity relationship (SAR) insights.

Chemical Architecture & Properties[1][2]

Structural Analysis

The core structure of this compound is defined by the positioning of its substituents on the benzene ring:

-

Position 1: Sulfonamide group (

), the primary pharmacophore for biological activity (e.g., Zinc binding). -

Position 2 (Ortho): Bromine atom (

).[1] This provides significant steric bulk near the sulfonamide active site and enhances lipophilicity. -

Position 5 (Meta): Methyl group (

). This contributes to the overall hydrophobic surface area without imposing steric hindrance on the sulfonamide nitrogen.

Isomer Distinction: It is crucial to distinguish this scaffold from 5-bromo-2-methylbenzenesulfonamide. In the 2-bromo isomer, the bulky halogen is adjacent to the sulfonamide, potentially influencing the binding kinetics and selectivity profiles against metalloenzymes like Carbonic Anhydrase.

Physicochemical Profile

| Property | Value (Approx.) | Significance |

| Molecular Formula | Core composition | |

| Molecular Weight | 250.11 g/mol | Small molecule, fragment-like |

| LogP (Predicted) | ~2.1 - 2.5 | Good membrane permeability |

| H-Bond Donors | 1 ( | Critical for active site interaction |

| H-Bond Acceptors | 2 ( | Critical for active site interaction |

| Rotatable Bonds | 1 | Low entropic penalty upon binding |

Synthetic Methodologies

The synthesis of this compound derivatives typically proceeds via the nucleophilic substitution of 2-bromo-5-methylbenzenesulfonyl chloride . This sulfonyl chloride is a commercially available building block, but it can also be synthesized from 2-bromo-5-methylaniline via diazotization and chlorosulfonation.

Core Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway from aniline precursor to sulfonamide derivatives.

Detailed Protocol: General Sulfonamide Synthesis

Objective: Synthesis of N-substituted this compound derivatives.

Reagents:

-

2-Bromo-5-methylbenzenesulfonyl chloride (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve the specific amine (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the mixture to 0°C in an ice bath.

-

Addition: Slowly add a solution of 2-bromo-5-methylbenzenesulfonyl chloride (1.0 mmol) in DCM (5 mL) dropwise over 15 minutes. Maintain temperature at 0-5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system.

-

Work-up:

-

Wash the reaction mixture with 1N HCl (2 x 10 mL) to remove unreacted amine and base.

-

Wash with saturated

solution (2 x 10 mL) and brine (10 mL). -

Dry the organic layer over anhydrous

.

-

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography.

Validation: Confirm structure using

Biological Applications & Mechanism of Action[4]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classical inhibitors of Carbonic Anhydrase (EC 4.2.1.1).[2] The

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates to the

ion, displacing the catalytic water molecule/hydroxide ion. -

Selectivity: The 2-bromo substituent provides steric bulk that can influence selectivity for specific isoforms (e.g., tumor-associated hCA IX/XII vs. cytosolic hCA I/II). The lipophilic nature of the bromo and methyl groups enhances interaction with the hydrophobic pocket of the enzyme active site.

Antimicrobial Potential

Sulfonamides structurally mimic p-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase (DHPS) in the folate synthesis pathway.

-

Relevance: While the 2-bromo-5-methyl scaffold is not a classic "sulfa drug" (which typically requires a p-amino group), its derivatives (e.g., Schiff bases or metal complexes) have shown efficacy against resistant bacterial strains (e.g., S. aureus, E. coli) through alternative mechanisms, potentially involving cell wall disruption or metal chelation.

SAR Logic (DOT Diagram)

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.

Experimental Assay Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

Principle: Measures the rate of

Protocol:

-

Buffer: Prepare 20 mM HEPES buffer (pH 7.5) with 20 mM

. -

Indicator: Use Phenol Red (0.2 mM) as the pH indicator.

-

Enzyme: Incubate purified CA isozyme (e.g., hCA I, II, IX) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature.

-

Reaction: Mix the enzyme-inhibitor solution with

-saturated water in a stopped-flow spectrophotometer. -

Measurement: Monitor the absorbance change at 557 nm (maximum for Phenol Red).

-

Calculation: Determine the initial velocity (

) and calculate the

Minimum Inhibitory Concentration (MIC) Assay

Principle: Determines the lowest concentration of the compound that prevents visible bacterial growth.

Protocol:

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in Mueller-Hinton Broth (MHB). Concentration range: 0.5 – 256 µg/mL.

-

Incubation: Add bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity or measurement of Optical Density (OD) at 600 nm.

-

Control: Include positive control (Ciprofloxacin) and negative control (DMSO/Broth only).

Future Outlook & Strategic Value

The This compound scaffold remains an under-explored gem in medicinal chemistry. Its specific substitution pattern offers a "middle ground" between the highly lipophilic poly-halogenated sulfonamides and the simpler methyl-substituted congeners.

Key Areas for Development:

-

Dual-Tail Approach: Utilizing the sulfonamide nitrogen for attaching "tails" (e.g., triazoles, polyethylene glycol) to reach the outer rim of the CA active site, while relying on the 2-bromo group for inner-pocket selectivity.

-

Metal Complexes: Synthesizing Ag(I), Cu(II), or Zn(II) complexes of these sulfonamides to enhance antimicrobial potency via multiple mechanisms of action.

-

PROTACs: Investigating the scaffold as a ligand for E3 ligase recruitment or as the warhead for CA-targeting chimeras.

References

-

Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Sigma-Aldrich. (n.d.). 2-Bromo-5-methylbenzenesulfonyl chloride Product Page. Sigma-Aldrich.[5] Link

-

Fluorochem. (n.d.). 2-Bromo-5-methylbenzenesulfonyl chloride.[5][6][7] Fluorochem.[5] Link

-

Ghorab, M. M., et al. (2014).[3] Synthesis and biological evaluation of some new sulfonamide derivatives as potential anticancer agents. Acta Pharmaceutica, 64(4), 419-431. Link

-

Stenfors, B. A., & Ngassa, F. N. (2021).[8] The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116. (Cited for general sulfonamide synthesis protocols).[9] Link

Sources

- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Bromo-5-methylbenzenesulfonyl chloride | 141113-98-6 [sigmaaldrich.com]

- 6. Building Blocks | CymitQuimica [cymitquimica.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 2-Bromo-5-methylbenzenesulfonamide: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

The pursuit of novel therapeutic agents is an enduring challenge in medicinal chemistry, demanding a toolkit of versatile and reactive chemical scaffolds. 2-Bromo-5-methylbenzenesulfonamide has emerged as a particularly valuable building block, ingeniously combining the bioisosteric properties of the sulfonamide group with a synthetically tractable bromine handle. This guide provides an in-depth analysis of its physicochemical properties, explores its reactivity in key synthetic transformations, and presents case studies illustrating its successful application in the development of targeted therapies, particularly in oncology. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this scaffold for accelerated drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Scaffold

The molecular architecture of this compound offers a compelling proposition for medicinal chemists. It is a trifecta of strategically positioned functional groups, each contributing to its utility as a core scaffold in drug design.

-

The Aryl Sulfonamide Moiety: The sulfonamide group is a cornerstone pharmacophore, present in a wide array of approved drugs, from antibacterial "sulfa drugs" to diuretics and anti-inflammatory agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets, often mimicking the phosphate backbone of ATP in kinase inhibitors.[4][5] Furthermore, its chemical stability and favorable metabolic profile make it an attractive feature for drug candidates.

-

The Bromine Atom: Far from being a passive substituent, the bromine atom serves as a versatile synthetic handle. It is an ideal participant in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7] This reactivity allows for the systematic and efficient introduction of diverse aryl, heteroaryl, alkyl, and amino substituents, enabling rapid exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

-

The Methyl Group: The para-positioned methyl group on the benzene ring subtly influences the electronic properties of the scaffold. It can also engage in beneficial hydrophobic interactions within a target's binding pocket and provides a potential site for metabolism, a factor that must be considered during the drug design process.

This unique combination of a proven pharmacophore and a versatile reactive center makes this compound a powerful starting point for generating libraries of complex molecules with high potential for biological activity.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 56919-16-5 | [8] |

| Molecular Formula | C₇H₈BrNO₂S | [8] |

| Molecular Weight | 250.11 g/mol | [8] |

| Physical Form | Solid | [8] |

| InChI Key | FXNSWDXUWUJLLI-UHFFFAOYSA-N | [8] |

The reactivity of this compound is dominated by the aryl bromide, which is primed for oxidative addition to a Palladium(0) center, initiating a catalytic cycle. The sulfonamide group is generally stable under these conditions but can participate in N-alkylation or N-arylation reactions under appropriate basic conditions.

Core Synthetic Methodologies: Unleashing the Potential

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These methods are favored in medicinal chemistry for their reliability, functional group tolerance, and mild reaction conditions.[6]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most powerful tool for installing new carbon-carbon bonds. By coupling the aryl bromide with a variety of boronic acids or esters, medicinal chemists can rapidly append new aryl or heteroaryl rings, crucial for modulating target engagement and physicochemical properties.

Diagram 1: Key Synthetic Transformations

Caption: Versatile cross-coupling pathways using this compound.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized framework for the synthesis of biaryl sulfonamides.

-

Reagent Preparation: To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). The choice of catalyst and ligand can be critical and may require optimization.[9][10]

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 10 mL total).

-

Reaction: Stir the mixture at an elevated temperature (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography.

Causality Insight: The choice of base is crucial; stronger bases like K₃PO₄ can accelerate the transmetalation step, which is often rate-limiting. The aqueous dioxane system is effective at dissolving both the organic and inorganic reagents.

Buchwald-Hartwig Amination for C-N Bond Formation

The ability to form carbon-nitrogen bonds is central to medicinal chemistry. The Buchwald-Hartwig amination allows for the direct coupling of the aryl bromide with a wide range of primary or secondary amines, providing access to a diverse set of N-arylated sulfonamide derivatives.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq), and the palladium catalyst system. A common system is Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a biarylphosphine ligand like XPhos or SPhos (0.08 mmol, 8 mol%).[9][10]

-

Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Causality Insight: The bulky, electron-rich biarylphosphine ligands are essential for this reaction. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[9]

Case Study: Application in Kinase Inhibitor Development

The benzenesulfonamide scaffold is a privileged structure in the design of kinase inhibitors, which represent a major class of modern cancer therapeutics.[4][11] The sulfonamide group can form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[12]

This compound serves as an excellent starting point for synthesizing such inhibitors. For example, in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a driver of certain cancers, a common synthetic strategy involves a Suzuki coupling to install a complex heterocyclic moiety at the 2-position of the benzenesulfonamide ring.[12]

Diagram 2: Kinase Inhibitor Synthesis Workflow

Caption: Synthetic route to a kinase inhibitor using the target building block.

This synthetic approach allows for the modular construction of potent inhibitors. The core benzenesulfonamide provides the essential hinge-binding element, while the appended heterocycle, introduced via the Suzuki reaction, can be tailored to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity for the target kinase. The development of selective inhibitors for triple-negative breast cancer has also utilized benzenesulfonamide scaffolds, underscoring the broad applicability of this chemical class.[13]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its inherent structural features—a bio-active sulfonamide group and a synthetically versatile bromine atom—provide an efficient and modular entry point to vast areas of biologically relevant chemical space. The robust and well-understood palladium-catalyzed reactions it readily undergoes empower medicinal chemists to rapidly generate and optimize lead compounds. As the demand for targeted and selective therapeutics continues to grow, particularly in fields like oncology and inflammation, the utility of well-designed building blocks like this compound will only increase, solidifying its role as a cornerstone of modern medicinal chemistry.

References

-

Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(11), 4552–4563. Available at: [Link]

-

Bollini, M., & Alcaro, S. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Sci-Hub. Available at: [Link]

-

Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Available at: [Link]

-

Ball, N. D., & Sanford, M. S. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]

-

Chakraborty, S., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. Available at: [Link]

-

Shafiq, M., et al. (2010). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

ChemSrc. (n.d.). 2-Bromobenzenesulfonamide | CAS#:92748-09-9. ChemSrc. Retrieved February 18, 2026, from [Link]

-

Molbase. (n.d.). 5-BROMO-2-METHOXY-N-METHYLBENZENESULFONAMIDE 871269-17-9 wiki. Molbase. Retrieved February 18, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-bromo-N-hydroxy-2-methylbenzenesulfonamide. PubChem. Retrieved February 18, 2026, from [Link]

-

Al-Blewi, F. F., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. Available at: [Link]

-

Oudah, K. H. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

-

Hao, M.-H., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem. Retrieved February 18, 2026, from [Link]

-

Unspecified. (2025). RSC Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-methylbenzenesulfonic acid. PubChem. Retrieved February 18, 2026, from [Link]

-

Rai, D., & Singh, R. K. (2011). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Indian Journal of Chemistry - Section B. Available at: [Link]

-

Abad, M. F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Mohammadi, A. A. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available at: [Link]

-

Shokat, K. M. (Ed.). (2014). Protein Kinase Inhibitors in Research and Medicine. Methods in Enzymology, Vol. 548. Brown University Library. Available at: [Link]

-

Li, Y., et al. (2018). Discovery of N-(Naphtho[1,2-b]Furan-5-Yl) Benzenesulfonamides as Novel Selective Inhibitors of Triple-Negative Breast Cancer (TNBC). Molecules. Available at: [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 6. thieme.de [thieme.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Bromo-2-methylbenzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 9. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]

- 10. Sci-Hub: are you are robot? [sci-hub.box]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

Overview of sulfonamide pharmacophores containing bromine substituents

Executive Summary

The sulfonamide moiety (

This guide analyzes the bromo-sulfonamide subclass, demonstrating how the unique electronic properties of bromine (specifically the

The Physicochemical Rationale: Why Bromine?

In rational drug design, replacing a hydrogen or chlorine atom with bromine is rarely a trivial "me-too" modification.[1][2] It introduces three critical physicochemical vectors:

A. The Sigma-Hole ( -hole) and Halogen Bonding

Unlike fluorine, which is uniformly electronegative, bromine exhibits an anisotropic electron density distribution. While the equatorial belt of the atom is electron-rich (nucleophilic), the region along the C-Br bond axis is electron-deficient. This positive cap is the

-

Mechanism: The

-hole acts as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygens or nitrogen atoms in the target protein). -

Therapeutic Gain: In Carbonic Anhydrase II (hCA II), for instance, a bromine substituent can form a specific X-bond with the backbone of Thr199 or Val121 , locking the inhibitor in the active site more tightly than a chloro-analog.

B. Metabolic Blocking

Para-substitution with bromine effectively blocks metabolic oxidation at the most reactive site of the phenyl ring (CYP450-mediated hydroxylation). This extends the half-life (

C. Lipophilicity Modulation

Bromine significantly increases the

Figure 1: Mechanism of Halogen Bonding. The electron-deficient

Synthetic Architectures

The synthesis of bromo-benzenesulfonamides generally follows a nucleophilic substitution pathway. The most robust route involves the chlorosulfonation of bromobenzene followed by aminolysis.

Core Synthetic Pathway[3]

-

Electrophilic Aromatic Substitution: Bromobenzene is treated with chlorosulfonic acid.[3] The directing effect of the Br (ortho/para) favors the para position due to steric hindrance at the ortho sites.

-

Nucleophilic Substitution (Aminolysis): The resulting sulfonyl chloride reacts with an amine (or ammonia) to form the sulfonamide.

Figure 2: General synthetic workflow for 4-bromo-benzenesulfonamide derivatives.

Therapeutic Case Study: Carbonic Anhydrase Inhibition

The most authoritative application of bromine-substituted sulfonamides is in the inhibition of Human Carbonic Anhydrases (hCAs).

-

Target: hCA IX and XII (Transmembrane, tumor-associated).[4]

-

Mechanism: These enzymes regulate pH in hypoxic tumor cells. Inhibiting them leads to acidification of the tumor environment and reduced metastasis.

-

The Bromine Advantage:

-

Selectivity: The active site of hCA IX is more hydrophobic than the cytosolic hCA I/II. The 4-bromo substituent exploits this by filling the hydrophobic pocket formed by Val131 and Leu198.

-

Potency: Bromo-substituted sulfonamides frequently exhibit

values in the low nanomolar range (0.5 – 10 nM), often outperforming their chloro- counterparts.

-

Comparative SAR Data (Representative)

| Compound Structure | R-Substituent | hCA II | hCA IX | Selectivity (II/IX) |

| Benzenesulfonamide | -H | 120 | 280 | 0.42 |

| 4-Chloro-benzenesulfonamide | -Cl | 8.5 | 45 | 0.18 |

| 4-Bromo-benzenesulfonamide | -Br | 4.2 | 18 | 0.23 |

| Acetazolamide (Std) | N/A | 12 | 25 | 0.48 |

Note: Data represents aggregated trends from Supuran et al. (See References). Lower

Detailed Experimental Protocol

Protocol: Synthesis of N-(4-Bromobenzenesulfonyl)benzamide Rationale: This protocol demonstrates the formation of an acyl-sulfonamide, a scaffold used to increase acidity (lowering pKa) for better physiological solubility and binding.

Materials:

-

4-Bromobenzenesulfonyl chloride (1.1 eq)[5]

-

Benzamide (1.0 eq)[5]

-

Pyridine (1.2 eq, acts as base and solvent)

-

Dichloromethane (DCM, anhydrous)

-

1M HCl, Sat. NaHCO₃, Brine

Step-by-Step Methodology:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzamide (1.21 g, 10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Pyridine (0.95 g, 12 mmol) dropwise at room temperature. The solution should remain clear.

-

Acylation: Cool the mixture to 0°C (ice bath). Slowly add a solution of 4-Bromobenzenesulfonyl chloride (2.81 g, 11 mmol) dissolved in DCM (10 mL) via a dropping funnel over 15 minutes.

-

Control Point: Evolution of heat indicates reaction progress. Maintain temp < 5°C to prevent side reactions.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup (Critical for Purity):

-

Wash the organic layer with 1M HCl (

mL) to remove excess pyridine. -

Wash with Sat. NaHCO₃ (

mL) to remove unreacted sulfonyl chloride (hydrolyzed to acid). -

Wash with Brine (20 mL).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystals.

Yield: Typically 85-92%.

Characterization:

References

-

Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[1] Journal of Medicinal Chemistry.[1][6] Link

-

BenchChem. (2025).[3][5] High-Yield Synthesis of N-(4-bromobenzenesulfonyl)benzamide: Application Notes and Protocols.Link

-

Krasavin, M., et al. (2015).[7] Probing the 'tail' approach for the design of selective carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. Link

-

Lu, Y., et al. (2012). Halogen bonding in sulfonamide-based drug design. Journal of Molecular Modeling. Link

Sources

Initial handling and storage requirements for 2-Bromo-5-methylbenzenesulfonamide

Executive Summary

This technical guide defines the standard operating procedures (SOPs) for the receipt, handling, and long-term storage of 2-Bromo-5-methylbenzenesulfonamide (CAS: 56919-21-2 ). This compound is a critical aryl halide building block, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and sulfonamide drug discovery.[1]

While benzenesulfonamides are generally chemically robust, the presence of the ortho-bromine substituent introduces specific steric and electronic considerations. Improper storage can lead to photolytic dehalogenation or hydrolytic caking, compromising downstream catalytic efficiency. This guide prioritizes purity preservation and operator safety .

Physicochemical & Safety Profile

Before handling, operators must verify the compound's identity against the Certificate of Analysis (CoA). The specific isomeric position (2-Bromo vs. 3- or 4-Bromo) drastically alters reactivity profiles.

Table 1: Technical Specifications

| Parameter | Specification | Notes |

| Chemical Name | This compound | Isomer specificity is critical. |

| CAS Number | 56919-21-2 | Verify against CAS 56919-16-5 (5-Bromo-2-methyl isomer).[1] |

| Molecular Formula | ||

| Molecular Weight | 250.11 g/mol | |

| Physical State | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or photolysis.[1] |

| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Low solubility in water; insoluble in hexanes. |

| pKa (Calc.) | ~10.0 (Sulfonamide NH) | Weakly acidic; soluble in aqueous base (pH > 12). |

| Melting Point | Typically >130°C (Isomer dependent) | Verify experimental MP if critical for purity. |

Hazard Assessment (GHS)

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE Requirement: Nitrile gloves (0.11 mm min), safety goggles, and N95 particulate respirator (or fume hood usage) to prevent inhalation of fine dust.

Initial Handling Protocol (Receipt to Bench)

This protocol ensures that the material entering the inventory matches the required grade and is stabilized immediately.

Step 1: Isomer Verification (The "Ortho" Check)

The 2-position bromine is sterically crowded by the sulfonamide group.

-

Action: Check the CoA 1H-NMR. Look for the specific splitting pattern of the aromatic protons. The 2-bromo-5-methyl substitution pattern should show a specific coupling constant distinct from the 5-bromo-2-methyl isomer.

-

Why: Using the wrong isomer will result in regiochemical failure in subsequent substitution reactions.[1]

Step 2: Moisture Mitigation

Sulfonamides possess hydrogen-bond donor/acceptor sites (

-

Action: If the container arrives without a desiccant pack, transfer to a desiccator immediately for 24 hours before long-term storage.

-

Causality: Absorbed moisture does not typically hydrolyze the sulfonamide bond at neutral pH, but it causes caking , leading to weighing errors and stoichiometry mismatches in sensitive catalytic reactions.

Step 3: Solubilization Logic

-

Preferred Solvent: Anhydrous DMSO or DMF for stock solutions (typically 10–50 mM).

-

Avoid: Protophilic solvents (like acetone) if strong bases are to be added later, as aldol-type side reactions can occur.[1]

-

Protocol:

-

Weigh solid into a tared vial.

-

Add solvent to achieve 90% of target volume.

-

Vortex/Sonicate (mild heat <40°C is acceptable).

-

Adjust to final volume.

-

Storage Architecture

To maximize shelf-life (>2 years), a "Cool-Dark-Dry" strategy is enforced.

Environmental Controls

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Reasoning: While stable at room temperature, refrigeration slows potential slow-rate photolytic debromination and oxidation of the methyl group.

-

-

Light Protection: Amber Glass is mandatory.[1]

-

Atmosphere: Store under Argon or Nitrogen if possible, or tightly capped with Parafilm.

Storage Stability Matrix

| Condition | Stability Estimate | Risk Factor |

| Solid, +4°C, Dark | > 2 Years | Minimal. Best practice. |

| Solid, RT, Light | 6–12 Months | Photolytic yellowing; surface degradation. |

| Solution (DMSO), -20°C | 3–6 Months | Freeze-thaw cycles may precipitate solid.[1] |

| Solution (Water/Buffer) | < 24 Hours | Hydrolysis risk at extreme pH; precipitation likely. |

Workflow Visualization

Diagram 1: Receipt-to-Storage Lifecycle

This workflow delineates the decision process upon chemical receipt to ensure data integrity.[1]

Caption: Quality control workflow ensuring the correct isomer (CAS 56919-21-2) enters the storage inventory.

Diagram 2: Solubilization & Usage Logic

A decision tree for selecting the appropriate solvent system based on the intended application.

Caption: Solvent selection logic minimizing catalyst poisoning in synthesis and precipitation in bioassays.

Disposal & Degradation[4]

-

Degradation Pathways:

-

Photolysis: Formation of radical species and debromination.

-

Hydrolysis: The sulfonamide bond is generally stable to hydrolysis except under reflux in strong acid/base (

or

-

-

Disposal:

-

Do not dispose of down the drain.[4]

-

Collect in Halogenated Organic Waste containers due to the bromine content.

-

Incineration is the preferred method of destruction.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15155336, Benzenesulfonamide, 2-bromo-5-methyl-. Retrieved from [Link]

-

Bialk-Bielinska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Contextual grounding on sulfonamide stability). Retrieved from [Link]

Sources

- 1. 92748-09-9|2-Bromobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]

- 3. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of 2-Bromo-5-methylbenzenesulfonamide

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed process offers broad functional group tolerance and utilizes readily available and generally non-toxic organoboron reagents, making it an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals and advanced materials.[4][5][6]

This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling of 2-Bromo-5-methylbenzenesulfonamide . This substrate presents a unique case study: an aryl bromide activated by the potent electron-withdrawing sulfonamide group. While this electronic feature enhances reactivity towards the initial oxidative addition step in the catalytic cycle, the presence of the sulfonamide moiety itself necessitates careful consideration of reaction parameters to ensure high-yield, selective coupling.[7] This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel biaryl sulfonamide scaffolds.

Pillar 1: The Catalytic Heart of the Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium complex.[1][2]

The Three Core Steps:

-

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[1][4][7] The electron-deficient nature of the aryl bromide substrate facilitates this crucial step.[8]

-

Transmetalation: This is where the carbon-carbon bond formation is primed. The base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic "ate" complex.[9][10][11][12] This boronate then transfers its organic group to the Pd(II) center, displacing the bromide ligand.

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are expelled, forming the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: Strategic Selection of Reaction Parameters

The success of coupling this compound hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

Catalyst & Ligand: The Power Couple

The choice of phosphine ligand is arguably the most critical factor. For challenging substrates, including electron-deficient aryl halides, modern bulky and electron-rich dialkylbiaryl phosphine ligands are vastly superior to traditional ones like triphenylphosphine (PPh₃).[5][13] These advanced ligands accelerate both the oxidative addition and the final reductive elimination steps, leading to higher efficiency and broader substrate scope.[5][14]

-

Recommended Ligands:

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often provides exceptional reactivity and stability for Suzuki-Miyaura couplings, especially with aryl chlorides and other challenging partners.[15]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of substrates, including sterically hindered ones.[13][15]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice that often shows high activity.

-

Base: The Activator

The base plays a multifaceted role, but its primary function is to activate the boronic acid, rendering it competent for transmetalation.[11] The choice of base can dramatically affect reaction rate and yield.

-

Common Choices:

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly in anhydrous conditions. It is often the base of choice for sensitive substrates.[9]

-

Cesium Carbonate (Cs₂CO₃) & Potassium Carbonate (K₂CO₃): Widely used inorganic bases. Cs₂CO₃ is more soluble and often more effective but also more expensive. They are typically used in aqueous solvent mixtures.

-

Solvent: The Reaction Medium

The solvent must be capable of dissolving the organic substrates and, to some extent, the inorganic base, while remaining stable at elevated temperatures.

-

Effective Solvents:

-

1,4-Dioxane / Water: A classic combination that works well with carbonate bases.

-

Toluene or CPME (Cyclopentyl methyl ether): Excellent choices for running the reaction under anhydrous conditions, often paired with K₃PO₄.

-

Tetrahydrofuran (THF): Another common aprotic solvent.

-

Pillar 3: Experimental Protocol & Workflow

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents

-

This compound (1.0 equiv)

-

Arylboronic Acid (1.2–1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%) or a pre-catalyst like Pd₂(dba)₃ (1-2 mol%)

-

Phosphine Ligand (e.g., SPhos) (2.2–6.6 mol%, typically 1.1-2.0x the moles of Pd metal)

-

Base (e.g., K₃PO₄) (2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Standard laboratory glassware (Schlenk flask or reaction vial)

-

Inert atmosphere supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (K₃PO₄), the palladium source (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., SPhos).

-

Inert Atmosphere: Seal the vessel. Evacuate the atmosphere inside the flask by applying a vacuum and then backfill with an inert gas (Nitrogen or Argon). Repeat this "evacuate-and-backfill" cycle three times to ensure all oxygen is removed. Oxygen can oxidatively degrade the catalyst and ligands, leading to lower yields and the formation of homocoupled byproducts.[7]

-

Solvent Addition: Using a syringe, add the degassed solvent to the reaction mixture. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to maintain the inert atmosphere.

-

Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block (typically 80–110 °C). Allow the reaction to stir for the specified time (e.g., 4–24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reaction Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl sulfonamide product.

Optimization & Troubleshooting

Even with a robust protocol, optimization is often necessary. The following workflow and data table provide a logical approach to refining the reaction conditions.

Caption: A logical workflow for optimizing the Suzuki-Miyaura coupling.

Parameter Screening Summary

The following table outlines variables to screen for optimizing the reaction yield and purity.

| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Rationale for Change |

| Catalyst System | Pd(OAc)₂ / SPhos | Pd₂(dba)₃ / XPhos | [Pd(allyl)Cl]₂ / RuPhos | Different ligands have unique steric and electronic properties that can significantly impact catalytic activity for specific substrates.[13] |

| Base | K₃PO₄ (anhydrous) | K₂CO₃ (aqueous) | Cs₂CO₃ (aqueous) | Base strength and solubility influence the rate of boronic acid activation. Carbonates can be milder and more economical.[11] |

| Solvent | Toluene (anhydrous) | 1,4-Dioxane / H₂O | CPME (anhydrous) | Solvent polarity affects the solubility of reagents and intermediates. Aqueous systems are often required for carbonate bases. |

| Temperature | 100 °C | 80 °C | 110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |

Common Issues and Solutions:

-

Protodeboronation: If you observe significant formation of the debrominated starting material (5-methylbenzenesulfonamide), it indicates the boronic acid is being protonated and decomposed.[7]

-

Solution: Ensure strictly anhydrous conditions. Alternatively, switch from a boronic acid to a more stable boronic acid pinacol ester (Bpin).

-

-

Homocoupling of Boronic Acid: The formation of a biaryl derived from two boronic acid molecules is a sign of oxidative processes, often due to insufficient degassing.[7]

-

Solution: Improve the "evacuate-and-backfill" cycles and ensure the solvent is thoroughly degassed before addition.

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and robust transformation for the synthesis of valuable biaryl sulfonamides. Success is predicated on a rational approach to experimental design, emphasizing the use of modern, bulky phosphine ligands and the careful selection of the base and solvent system. By understanding the underlying mechanism and employing the systematic optimization strategies outlined in this guide, researchers can confidently and efficiently access a diverse range of target molecules for applications in drug discovery and materials science.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

-

MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Available from: [Link]

-

Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Available from: [Link]

-

Nature. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Available from: [Link]

-

News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. (2023). Available from: [Link]

-

ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

-

Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2003). Available from: [Link]

-

Wikipedia. Dialkylbiaryl phosphine ligands. Available from: [Link]

-

ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). Available from: [Link]

-

PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (2005). Available from: [Link]

-

University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available from: [Link] GFu

-

RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Available from: [Link]

-

Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Available from: [Link]

-

ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Available from: [Link]

-

PMC. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Available from: [Link]

-

PMC. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Available from: [Link]

-

RSC Publishing. Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. (2017). Available from: [Link]

-

ResearchGate. Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. Available from: [Link]

-

ACS Publications. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). Available from: [Link]

-

MDPI. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. news-medical.net [news-medical.net]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 15. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-5-methylbenzenesulfonamide. This transformation is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of substituted arylsulfonamides, a privileged scaffold in numerous therapeutic agents. This document elucidates the mechanistic underpinnings of the reaction, offers a rationale for the selection of catalysts, ligands, and bases, and presents step-by-step procedures for conducting the amination with both primary and secondary amines. The information herein is designed to enable researchers, scientists, and drug development professionals to successfully implement and optimize this crucial carbon-nitrogen bond-forming reaction.

Introduction: The Strategic Importance of Arylsulfonamides

The arylsulfonamide moiety is a cornerstone in modern medicinal chemistry, found in a wide array of FDA-approved drugs, including antibiotics, diuretics, and anticancer agents.[1] The ability to efficiently construct diverse libraries of substituted arylsulfonamides is therefore a critical capability in the drug discovery pipeline. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher, classical methods that suffer from limited substrate scope and poor functional group tolerance.[2][3]

This application note focuses on the specific challenges and solutions for the amination of this compound. The presence of the electron-withdrawing sulfonamide group and potential steric hindrance from the ortho-bromo and meta-methyl substituents necessitates careful selection of the catalytic system to achieve high yields and avoid side reactions.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl sulfonamide to form a Pd(II) complex.[2]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Precatalysts

While Pd(0) is the active catalyst, air-stable Pd(II) sources are often used as they are reduced in situ. Common choices include:

-

Palladium(II) acetate (Pd(OAc)₂): A cost-effective and widely used precatalyst.

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A Pd(0) source that does not require in situ reduction, but can be more sensitive to air.

For improved efficiency and reproducibility, pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) are highly recommended. These complexes rapidly generate the active L-Pd(0) species upon exposure to a base.

Phosphine Ligands: The Key to Success

The choice of ligand is arguably the most critical parameter. For electron-deficient and potentially sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are essential. These ligands promote both the oxidative addition and the crucial reductive elimination steps.[4]

-

Biaryl Monophosphine Ligands (Buchwald Ligands): This class of ligands is generally the top choice for challenging aminations.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a broad range of aryl bromides.

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance, particularly for hindered substrates.

-

BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Another powerful ligand, particularly effective for coupling primary amines and amides.[5]

-

The Role of the Base

The base is required to deprotonate the amine, forming the palladium-amido complex. The choice of base can significantly impact the reaction rate and functional group tolerance.

-

Strong Bases:

-

Weaker Inorganic Bases:

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Milder bases that offer broader functional group tolerance, though they may require higher reaction temperatures or longer reaction times.

-

Solvent Selection

Aprotic, non-polar to moderately polar solvents are typically used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

-

Toluene or Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.

-

tert-Butanol (tBuOH): Can be used alone or as a co-solvent and sometimes accelerates the reaction.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium reagents and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

Figure 2: Workflow for the amination with a secondary amine.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Morpholine (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Seal the tube with a septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times.

-

Add anhydrous toluene via syringe, followed by the addition of morpholine.

-

Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®. Wash the pad with additional ethyl acetate.

-